molecular formula C19H18N2O2S B8684901 5,6-Bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazole CAS No. 64997-22-4

5,6-Bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazole

Cat. No.: B8684901
CAS No.: 64997-22-4
M. Wt: 338.4 g/mol
InChI Key: WWVVMOWJXBBNGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazole is a heterocyclic compound that features both thiazole and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of methoxyphenyl groups enhances its chemical reactivity and biological activity.

Properties

CAS No.

64997-22-4

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

5,6-bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C19H18N2O2S/c1-22-15-7-3-13(4-8-15)17-18(21-11-12-24-19(21)20-17)14-5-9-16(23-2)10-6-14/h3-10H,11-12H2,1-2H3

InChI Key

WWVVMOWJXBBNGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3CCSC3=N2)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazole typically involves multi-step reactions. One common method includes the cyclization of appropriate thioamide and diamine precursors under acidic conditions. The reaction is often carried out in solvents like ethanol or acetonitrile, with temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5,6-Bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5,6-Bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazole involves its interaction with various molecular targets. The compound can bind to DNA and proteins, affecting their function. For instance, it may inhibit enzymes or block receptor sites, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazole is unique due to the combination of both thiazole and imidazole rings, along with the methoxyphenyl groups. This unique structure enhances its chemical reactivity and broadens its range of applications compared to other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.